molecular formula C13H17NO4 B8646287 (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate

(3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate

Cat. No.: B8646287
M. Wt: 251.28 g/mol
InChI Key: RNUMISHXYWFZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of two hydroxyl groups at the 3 and 4 positions of the piperidine ring, a carboxylic acid group at the 1 position, and a benzyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids using strong oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

    Reduction: The compound can be reduced to form piperidine derivatives with fewer functional groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines, thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Piperidine derivatives with fewer functional groups

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

(3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 3 and 4 positions allow the compound to form hydrogen bonds with enzymes and receptors, modulating their activity. The benzyl ester group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxy-piperidine-1-carboxylic acid: Lacks the benzyl ester group, resulting in different solubility and bioavailability properties.

    3,4-Dihydroxy-piperidine-1-carboxylic acid methyl ester: Contains a methyl ester group instead of a benzyl ester group, leading to variations in lipophilicity and pharmacokinetics.

    3,4-Dihydroxy-piperidine-1-carboxylic acid ethyl ester: Similar to the methyl ester derivative but with an ethyl ester group, affecting its chemical and biological properties.

Uniqueness

(3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate is unique due to the presence of the benzyl ester group, which enhances its lipophilicity and bioavailability compared to other similar compounds. This makes it a valuable compound for pharmaceutical development and other scientific research applications.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

benzyl 3,4-dihydroxypiperidine-1-carboxylate

InChI

InChI=1S/C13H17NO4/c15-11-6-7-14(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2

InChI Key

RNUMISHXYWFZCE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

31 (3.63 g, 16.7 mmol) is dissolved in 16 ml of a 1:1 mixture of water and acetone. After addition of N-methyl-morpholine-N-oxide (2.9 g, 24.8 mmol), a 1% solution of osmium tetroxide in tert. Butanol (7.23 ml, 0.28 mmol) is added. The mixture is stirred at room temperature for 20 h. Then 70 ml of a saturated sodium bisulfite solution is added. After 15 min stirring at room temperature, the reaction mixture is extracted with ethyl acetate. The organic layers are dried over sodium sulphate and evaporated. The crude product, 4.7 g of a yellow oil, is purified by Flash-chromatography (silica gel, ethyl acetate).
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